molecular formula C16H20N2O3S B2986058 3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097893-97-3

3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2986058
CAS No.: 2097893-97-3
M. Wt: 320.41
InChI Key: BITSXJHBFQWDDF-UHFFFAOYSA-N
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Description

3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound featuring a pyrrolidine ring, an oxazolidinone ring, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl mercaptan, 3-pyrrolidinone, and 2-bromoacetyl bromide.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Purification Techniques: Use of recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Chiral Auxiliary: The oxazolidinone ring can serve as a chiral auxiliary in asymmetric synthesis.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Protein Binding: Can be used in studies of protein-ligand interactions.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

Industry

    Material Science: Used in the synthesis of polymers or materials with specific properties.

    Catalysis: Can serve as a ligand in catalytic reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzylsulfanyl group can form covalent bonds with cysteine residues in proteins, while the oxazolidinone ring can interact with active sites of enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[2-(Methylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    3-{1-[2-(Phenylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Contains a phenylsulfanyl group.

Uniqueness

    Benzylsulfanyl Group: The presence of the benzylsulfanyl group provides unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.

    Oxazolidinone Ring: The oxazolidinone ring is a versatile moiety that can participate in various chemical reactions, making the compound useful in synthetic chemistry.

Properties

IUPAC Name

3-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15(12-22-11-13-4-2-1-3-5-13)17-7-6-14(10-17)18-8-9-21-16(18)20/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITSXJHBFQWDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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